molecular formula C4H2BrClS B1270748 3-Bromo-2-chlorothiophene CAS No. 40032-73-3

3-Bromo-2-chlorothiophene

Cat. No.: B1270748
CAS No.: 40032-73-3
M. Wt: 197.48 g/mol
InChI Key: KSHOQKKCPJELBV-UHFFFAOYSA-N
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Description

3-Bromo-2-chlorothiophene is a halogenated thiophene derivative with the molecular formula C4H2BrClS. It is a clear liquid at room temperature and is known for its versatility as a building block in organic synthesis. This compound is commonly used in the synthesis of pharmaceuticals, agrochemicals, and materials due to its ability to introduce bromine and chlorine moieties into different molecules .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-chlorothiophene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted thiophenes, which are valuable intermediates in the synthesis of more complex molecules .

Mechanism of Action

The mechanism by which 3-Bromo-2-chlorothiophene exerts its effects is primarily through its ability to participate in various chemical reactions, introducing bromine and chlorine moieties into different molecules. These halogen atoms can significantly alter the chemical and physical properties of the resulting compounds, making them useful in a variety of applications .

Comparison with Similar Compounds

  • 2-Bromo-3-chlorothiophene
  • 2,4-Dibromothiophene
  • 2-Iodothiophene

Comparison: 3-Bromo-2-chlorothiophene is unique due to its specific substitution pattern, which allows for selective reactions at the bromine and chlorine positions. This makes it a versatile intermediate in organic synthesis, offering more options for functionalization compared to similar compounds .

Properties

IUPAC Name

3-bromo-2-chlorothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrClS/c5-3-1-2-7-4(3)6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSHOQKKCPJELBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369160
Record name 3-Bromo-2-chlorothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40032-73-3
Record name 3-Bromo-2-chlorothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2-chlorothiophene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can 3-bromo-2-chlorothiophene be selectively dehalogenated electrochemically?

A1: Yes, electrochemical reduction of this compound at a carbon cathode in dimethylformamide leads to selective cleavage of the carbon-bromine bond. This reaction yields 2-chlorothiophene as the sole product. [] Interestingly, this selectivity differs from the electrochemical reduction of other dihalothiophenes, which often result in a mixture of products. []

Q2: How does the presence of this compound influence the product distribution during the electrochemical reduction of dibromothiophenes?

A2: The electrochemical reduction of several dibromothiophenes, such as 2,3-dibromothiophene, 2,4-dibromothiophene, and 2,5-dibromothiophene, in the presence of this compound, leads to the formation of complex product mixtures. These mixtures include 3-bromothiophene, 3,4-dibromothiophene, and even 2-chlorothiophene itself. [] This suggests that this compound participates in an "electrolytically induced halogen dance", where halogen atoms migrate between different thiophene molecules during the reduction process. []

Q3: Can this compound be used as a starting material for the synthesis of more complex thiophene derivatives?

A3: While this compound itself may not be the ideal starting material, its isomer, 2-bromo-3-chlorothiophene, provides a valuable synthetic route. Reacting 2-bromo-3-chlorothiophene with magnesium in the presence of 1,2-dibromoethane selectively forms a Grignard reagent at the 3-position. [, ] This Grignard reagent can then be reacted with various electrophiles to introduce a diverse range of substituents at the 3-position, offering a versatile pathway for synthesizing 2,3-disubstituted thiophenes. [, ]

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